molecular formula C15H17F2NO3 B1391897 Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate CAS No. 1067915-34-7

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

Cat. No.: B1391897
CAS No.: 1067915-34-7
M. Wt: 297.3 g/mol
InChI Key: GFVJRPGBYSFNTN-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a synthetic organic compound with the molecular formula C15H17F2NO3 It is characterized by the presence of a piperidine ring substituted with benzyl, difluoro, and oxo groups, along with an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the piperidine ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is unique due to the presence of the difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine ring with the benzyl and oxo substituents also contributes to its distinct properties compared to similar compounds .

Properties

IUPAC Name

ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJRPGBYSFNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678331
Record name Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067915-34-7
Record name Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate (10.78 g, 31.4 mmol) in NMP (100 mL) at 0° C. was added potassium tert-butoxide (5.64 g, 50.2 mmol) and the reaction mixture stirred at room temperature for 2 days. The reaction mixture was cooled to 0° C. and aqueous NH4Cl solution was added. The aqueous phase was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and the solvent was evaporated. The residue was purified by flash chromatography using a gradient EtOAc/Heptane 0-70% over 40 minutes to give the title compound as white solid (5.56 g, 60%).
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100 mL
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0 (± 1) mol
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Yield
60%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
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Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
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Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
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